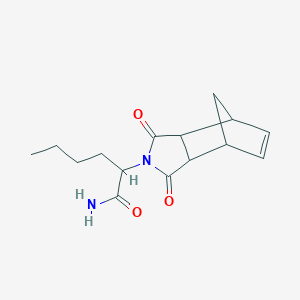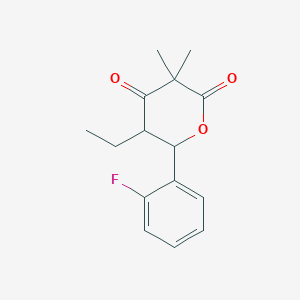![molecular formula C23H27N3O3S B11086124 3,4-dimethyl-N-[(1Z)-3-oxo-3-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11086124.png)
3,4-dimethyl-N-[(1Z)-3-oxo-3-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIMETHYL-N-[(1Z)-3-OXO-3-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}-1-(2-THIENYL)-1-PROPEN-2-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core, a thienyl group, and a pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYL-N-[(1Z)-3-OXO-3-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}-1-(2-THIENYL)-1-PROPEN-2-YL]BENZAMIDE typically involves multiple steps, including the formation of the benzamide core, the introduction of the thienyl group, and the attachment of the pyrrolidinyl moiety. Common synthetic routes may involve:
Formation of the Benzamide Core: This can be achieved through the reaction of 3,4-dimethylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Thienyl Group: This step may involve a Suzuki-Miyaura coupling reaction, where a thienyl boronic acid is coupled with a halogenated benzamide derivative in the presence of a palladium catalyst.
Attachment of the Pyrrolidinyl Moiety: This can be accomplished through nucleophilic substitution reactions, where a pyrrolidinyl derivative is introduced to the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYL-N-[(1Z)-3-OXO-3-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}-1-(2-THIENYL)-1-PROPEN-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3,4-DIMETHYL-N-[(1Z)-3-OXO-3-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}-1-(2-THIENYL)-1-PROPEN-2-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound may be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYL-N-[(1Z)-3-OXO-3-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}-1-(2-THIENYL)-1-PROPEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-DIMETHYL-1,2,4-TRIAZOLE: A compound with a similar structure but different functional groups.
1,3-DIMETHYLIMIDAZOLIUM IODIDE: Another compound with a similar core structure but different substituents.
Uniqueness
3,4-DIMETHYL-N-[(1Z)-3-OXO-3-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}-1-(2-THIENYL)-1-PROPEN-2-YL]BENZAMIDE is unique due to its combination of a benzamide core, a thienyl group, and a pyrrolidinyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C23H27N3O3S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3,4-dimethyl-N-[(Z)-3-oxo-3-[3-(2-oxopyrrolidin-1-yl)propylamino]-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H27N3O3S/c1-16-8-9-18(14-17(16)2)22(28)25-20(15-19-6-4-13-30-19)23(29)24-10-5-12-26-11-3-7-21(26)27/h4,6,8-9,13-15H,3,5,7,10-12H2,1-2H3,(H,24,29)(H,25,28)/b20-15- |
InChI Key |
LESQKFSGZLDWAC-HKWRFOASSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCCCN3CCCC3=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCCN3CCCC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({(2Z)-3-[2-(4-chlorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11086046.png)

![Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11086055.png)
![N-Isopropyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide](/img/structure/B11086056.png)
![2,6-dimethyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B11086061.png)
![3-bromo-N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11086063.png)

![5-amino-3-[4-(diethylamino)phenyl]-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile](/img/structure/B11086083.png)
![7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B11086090.png)
![2-{[1-(2-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11086102.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B11086114.png)
![2-{1-(4-chlorophenyl)-5-oxo-2-thioxo-3-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11086125.png)
![2-{[5-[(4-Tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B11086135.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11086138.png)
